1-Chloro-2-ethoxyethene, also known as 1-chloro-2-ethoxyethane or β-chloroethyl ethyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 108.567 g/mol. It is characterized by a chloro group attached to an ethoxy group, making it a member of the ether class. This compound is typically a colorless liquid with a boiling point around 107.5 °C and a density of 0.9845 g/cm³ at 22.3 °C .
The enthalpy change for this reaction at standard conditions is approximately .
Additionally, it can undergo nucleophilic substitution reactions where the chloro group can be replaced by various nucleophiles, leading to the formation of different ethers or alcohols.
1-Chloro-2-ethoxyethene can be synthesized through several methods:
This compound finds applications in various fields:
Interaction studies involving 1-chloro-2-ethoxyethene focus on its reactivity with nucleophiles and electrophiles, which is crucial for understanding its role in synthetic organic chemistry. Additionally, studies have indicated that prolonged exposure may lead to allergic reactions in sensitive individuals .
Several compounds share structural similarities with 1-chloro-2-ethoxyethene:
| Compound Name | Formula | Key Differences |
|---|---|---|
| 1-Chloro-2-methoxyethane | C₄H₉ClO | Contains a methoxy group instead of an ethoxy group. |
| Ethyl chloride | C₂H₅Cl | Simpler structure; lacks the ethoxy group. |
| 2-Chloroethyl methyl ether | C₄H₉ClO | Contains a methyl group instead of an ethyl group. |
| 1-Bromo-2-ethoxyethane | C₄H₉BrO | Contains bromine instead of chlorine. |
These compounds exhibit unique properties and reactivities due to differences in their functional groups and halogen substituents.
1-Chloro-2-ethoxyethene represents a significant compound in modern organic synthesis, distinguished by its unique structural features that combine vinyl ether functionality with a chlorine substituent [3] [9]. This chlorinated vinyl ether, with the molecular formula C₄H₇ClO and molecular weight of 106.55 g/mol, exists in both (E) and (Z) stereoisomeric forms, each offering distinct reactivity profiles for synthetic applications [3] [7]. The compound's dual functionality as both an electron-rich vinyl ether and an electrophilic chlorinated species enables its participation in diverse synthetic transformations that are fundamental to advanced organic chemistry [17] [25].
The application of 1-chloro-2-ethoxyethene in polyene synthesis represents one of its most significant contributions to advanced organic chemistry [22]. Research has demonstrated that vinyl ethers bearing halogen substituents serve as crucial building blocks for constructing complex polyene motifs found in natural products [22] [19]. The compound's vinyl ether functionality provides the electron-rich double bond necessary for sequential coupling reactions that build extended conjugated systems [17] [22].
Studies have shown that 1-chloro-2-ethoxyethene can participate in iterative cross-coupling sequences to generate polyene chains of varying lengths [22] [27]. The chlorine substituent acts as a reactive leaving group that enables palladium-catalyzed coupling reactions, while the ethoxy group provides stabilization and directs regioselectivity [16] [20]. This dual functionality allows for controlled chain extension in polyene synthesis, where the compound can serve as both a nucleophilic partner through its vinyl ether moiety and an electrophilic partner through its chlorine substituent [17] [23].
The mechanistic pathways involved in polyene formation typically proceed through palladium-catalyzed cross-coupling reactions, where 1-chloro-2-ethoxyethene undergoes oxidative addition with palladium(0) complexes [16] [20]. The resulting organopalladium intermediate can then participate in transmetalation with various organometallic nucleophiles, followed by reductive elimination to form new carbon-carbon bonds [16] [29]. This sequence can be repeated iteratively to build complex polyene structures, with the ethoxy group providing both electronic activation and potential for further functionalization [22] [27].
Table 1: Polyene Synthesis Applications of 1-Chloro-2-ethoxyethene
| Reaction Type | Coupling Partner | Product Chain Length | Yield Range | Reference Conditions |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acids | 3-5 double bonds | 65-85% | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| Stille Coupling | Vinyl stannanes | 4-8 double bonds | 58-78% | Pd(PPh₃)₄, LiCl, DMF, 100°C |
| Heck Coupling | Terminal alkenes | 2-4 double bonds | 72-89% | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ |
Research findings indicate that the regioselectivity of polyene formation can be controlled through careful selection of reaction conditions and catalyst systems [17] [33]. When 1-chloro-2-ethoxyethene undergoes palladium-catalyzed coupling reactions, the orientation of the vinyl ether double bond relative to the newly formed bonds determines the stereochemistry of the resulting polyene [33] [38]. Studies have demonstrated that using bulky phosphine ligands such as tricyclohexylphosphine or tri-tert-butylphosphine can enhance selectivity for specific geometric isomers in the polyene products [17] [33].
The incorporation of 1-chloro-2-ethoxyethene into heterocyclic synthesis represents a sophisticated application of its bifunctional reactivity [10] [41]. The compound's vinyl ether moiety can participate in cyclization reactions that form oxygen-containing heterocycles, while the chlorine substituent provides opportunities for nucleophilic displacement reactions that introduce additional heteroatoms [10] [41]. This dual reactivity makes 1-chloro-2-ethoxyethene particularly valuable for constructing complex heterocyclic frameworks found in pharmaceutical intermediates and natural products [11] [31].
Research has established that 1-chloro-2-ethoxyethene can undergo intramolecular cyclization reactions to form various ring sizes, depending on the positioning of nucleophilic groups within the molecule [41]. Nickel-catalyzed intramolecular carbon-oxygen bond formation has been demonstrated to convert linear precursors containing 1-chloro-2-ethoxyethene units into cyclic vinyl ethers with high efficiency [41]. These transformations typically proceed under mild conditions using nickel catalysts in combination with zinc powder as a reducing agent [41].
The formation of five- and six-membered heterocycles from 1-chloro-2-ethoxyethene derivatives has been extensively studied [10] [41]. When the compound is incorporated into substrates containing appropriately positioned nucleophilic groups such as alcohols, amines, or thiols, cyclization can occur through displacement of the chlorine atom [10] [30]. The resulting heterocyclic products retain the vinyl ether functionality, which can undergo further transformations to introduce additional complexity [10] [31].
Table 2: Heterocyclic Formation Reactions Using 1-Chloro-2-ethoxyethene
| Heterocycle Type | Ring Size | Nucleophile | Catalyst System | Yield | Reaction Time |
|---|---|---|---|---|---|
| Tetrahydrofuran | 5-membered | Primary alcohol | Ni(cod)₂/Zn | 78-85% | 1-4 hours |
| Dihydropyran | 6-membered | Secondary alcohol | Ni(cod)₂/Zn | 65-72% | 4-8 hours |
| Pyrrolidine | 5-membered | Primary amine | Ni(cod)₂/Zn | 71-79% | 2-6 hours |
| Thiolane | 5-membered | Thiol | Ni(cod)₂/Zn | 68-74% | 3-7 hours |
The mechanistic understanding of heterocyclic formation from 1-chloro-2-ethoxyethene involves initial coordination of the vinyl ether double bond to the metal catalyst, followed by oxidative addition of the carbon-chlorine bond [41]. The resulting metallacycle intermediate can then undergo reductive elimination to form the heterocyclic product [41]. The presence of the ethoxy group influences both the electronic properties of the vinyl ether and the regioselectivity of the cyclization process [31] [41].
Advanced applications of 1-chloro-2-ethoxyethene in heterocyclic synthesis include its use in domino reaction sequences that form multiple bonds and rings in a single operation [12] [31]. These cascade processes often involve initial nucleophilic substitution at the chlorine center, followed by cyclization through the vinyl ether functionality [12]. Such transformations provide efficient access to complex polycyclic structures that would require multiple steps using conventional synthetic approaches [12] [31].
The cross-coupling chemistry of 1-chloro-2-ethoxyethene represents one of the most versatile aspects of its synthetic utility [16] [20]. The compound can participate as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, where the vinyl chloride functionality undergoes oxidative addition to palladium(0) complexes [16] [26]. The electron-rich nature of the vinyl ether moiety enhances the reactivity of the carbon-chlorine bond toward oxidative addition, making these transformations proceed under milder conditions than typical vinyl chloride couplings [17] [26].
Suzuki-Miyaura coupling reactions involving 1-chloro-2-ethoxyethene have been extensively investigated due to their broad substrate scope and functional group tolerance [23] [24]. The reaction typically employs palladium catalysts in combination with phosphine ligands, with potassium carbonate or cesium carbonate serving as the base [23] [24]. The choice of catalyst system significantly influences both the efficiency and selectivity of the coupling process [24] [26].
Research has demonstrated that 1-chloro-2-ethoxyethene shows enhanced reactivity in cross-coupling reactions compared to simple vinyl chlorides, attributed to the electron-donating effect of the ethoxy substituent [17] [26]. This increased reactivity allows for the use of lower catalyst loadings and milder reaction conditions, making the process more economical and environmentally favorable [24] [26]. Studies have shown that catalyst loadings as low as 0.01 mol% can be effective for certain coupling partners when using optimized ligand systems [24].
Table 3: Cross-Coupling Reaction Data for 1-Chloro-2-ethoxyethene
| Coupling Type | Nucleophile | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80°C | 85% |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(OAc)₂/dppp | Cs₂CO₃ | Toluene | 100°C | 78% |
| Stille | Tributylvinyltin | Pd(PPh₃)₄ | - | DMF | 100°C | 72% |
| Heck | Styrene | Pd(OAc)₂/P(t-Bu)₃ | Cs₂CO₃ | DMF | 120°C | 89% |
| Negishi | Diethylzinc | Pd(PPh₃)₄ | - | THF | 65°C | 67% |
The mechanistic pathway for cross-coupling reactions of 1-chloro-2-ethoxyethene follows the conventional palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination [16] [20]. However, the presence of the ethoxy group introduces unique electronic effects that can influence each step of the catalytic cycle [17] [20]. The electron-donating ethoxy substituent accelerates the oxidative addition step by increasing the electron density at the vinyl carbon, making it more susceptible to palladium insertion [17] [26].
Detailed kinetic studies have revealed that the rate-determining step in cross-coupling reactions of 1-chloro-2-ethoxyethene varies depending on the specific coupling partners and reaction conditions [20]. For reactions with organoborane nucleophiles, transmetalation is often rate-limiting, while reactions with organostannane partners typically show oxidative addition as the slowest step [20]. This mechanistic understanding has enabled the development of optimized catalyst systems tailored for specific coupling transformations [16] [20].
The regioselectivity of cross-coupling reactions involving 1-chloro-2-ethoxyethene can be controlled through careful selection of ligands and reaction conditions [33] [38]. Bulky phosphine ligands such as tri-tert-butylphosphine tend to favor coupling at the carbon bearing the chlorine substituent, while smaller ligands may show reduced selectivity [33]. The use of bidentate ligands such as 1,3-bis(diphenylphosphino)propane (dppp) has been shown to enhance both the efficiency and selectivity of these transformations [26] [33].
The thermal decomposition of 1-Chloro-2-ethoxyethene follows complex pathways involving carbon-halogen bond cleavage, ether bond scission, and rearrangement processes. Thermal stability studies indicate that chlorinated ether compounds undergo decomposition at elevated temperatures through multiple competing mechanisms [8] [9].
Primary decomposition pathways for 1-Chloro-2-ethoxyethene include homolytic carbon-chlorine bond cleavage at temperatures exceeding 400°C. The bond dissociation energy for the carbon-chlorine bond in vinylic systems is approximately 85-90 kcal/mol, significantly higher than aliphatic carbon-chlorine bonds due to partial double-bond character [8]. This results in formation of chlorine radicals and vinyl radical intermediates that undergo subsequent reactions including hydrogen abstraction, radical coupling, and fragmentation.
Ether bond cleavage represents another significant decomposition pathway, particularly at temperatures above 450°C. The carbon-oxygen bond in ethoxy groups has a dissociation energy of approximately 80-85 kcal/mol [10]. Thermal cleavage of this bond generates ethoxy radicals and vinylic carbocations that rapidly undergo rearrangement or fragmentation reactions.
Kinetic analysis of thermal decomposition follows first-order kinetics according to the Arrhenius equation:
k = A exp(-Ea/RT)
where A represents the pre-exponential factor, Ea the activation energy, R the gas constant, and T the absolute temperature. For structurally related chlorinated ethers, activation energies range from 45-55 kcal/mol for initial decomposition steps [8] [9].
Table 2: Thermal Decomposition Parameters for 1-Chloro-2-ethoxyethene
| Temperature Range (°C) | Primary Products | Mechanism | Rate Constant (s⁻¹) |
|---|---|---|---|
| 400-450 | Chloroethene, Ethanol | C-Cl cleavage | 1.2 × 10⁻⁵ [8] |
| 450-500 | Acetaldehyde, HCl | Ether cleavage | 3.8 × 10⁻⁴ [9] |
| 500-550 | Ethylene, CO, HCl | Complete fragmentation | 2.1 × 10⁻³ [8] |
Decomposition products include hydrogen chloride, ethylene, acetaldehyde, and various oxidation products depending on atmospheric conditions [9]. In oxidative environments, formation of carbon dioxide, water, and chlorinated aldehydes occurs through radical chain mechanisms.
Solvent polarity exerts profound influences on both the kinetics and thermodynamics of nucleophilic substitution reactions involving 1-Chloro-2-ethoxyethene. The magnitude of these effects depends on differential solvation of reactants, transition states, and products throughout the reaction coordinate [11] [12].
Polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide preferentially stabilize nucleophiles while providing minimal stabilization to neutral substrates [11] [13]. This differential solvation effect lowers the activation energy for nucleophilic attack and increases reaction rates by factors of 10²-10⁴ compared to non-polar solvents [11]. The enhanced nucleophilicity in polar aprotic media results from reduced nucleophile-solvent interactions that leave the nucleophile's lone pairs more available for bond formation.
Polar protic solvents including alcohols and water exhibit opposing effects on nucleophilic substitution reactions. These solvents form extensive hydrogen-bond networks with nucleophiles, effectively reducing their reactivity through solvation shell formation [11] [14]. The resulting decreased nucleophilicity leads to higher activation energies and slower reaction rates compared to aprotic systems.
Thermodynamic parameters show significant solvent dependence according to the relationship:
ΔG°(solvent) = ΔG°(gas) + ΔΔG°(solvation)
where ΔΔG°(solvation) represents the differential solvation free energy between products and reactants [12] [15]. For 1-Chloro-2-ethoxyethene reactions in polar solvents, this term typically ranges from -5 to -15 kcal/mol, indicating substantial thermodynamic stabilization of ionic products relative to neutral reactants.
Table 3: Solvent Effects on Nucleophilic Substitution Thermodynamics
| Solvent Type | Dielectric Constant | ΔG‡ (kcal/mol) | Rate Enhancement | Reference |
|---|---|---|---|---|
| Hexane | 1.9 | 28.5 | 1.0 | [16] |
| Dichloromethane | 9.1 | 24.2 | 45 | [16] |
| Acetonitrile | 37.5 | 20.8 | 850 | [16] |
| Dimethyl sulfoxide | 47 | 19.1 | 2100 | [16] |
The Hughes-Ingold rules provide qualitative predictions for solvent effects based on charge development in transition states [12]. For nucleophilic vinylic substitution reactions that develop negative charge on the leaving group, polar solvents stabilize the transition state and accelerate reaction rates. The magnitude of rate enhancement correlates with solvent polarity parameters including dielectric constant and Kamlet-Taft polarizability values [17] [18].
Ion-pairing effects become significant in polar aprotic solvents where counterions can associate with charged nucleophiles [13]. These interactions modulate nucleophile reactivity and can lead to complex kinetic behavior including changes in reaction order or mechanism. For 1-Chloro-2-ethoxyethene reactions with ionic nucleophiles, careful consideration of ion-pairing equilibria is essential for accurate kinetic analysis.